

In Silico Modeling of Tetrahydrobenzo[d]isoxazol-3-amine Binding: A Technical Guide

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Compound of Interest

4,5,6,7-
Compound Name: Tetrahydrobenzo[d]isoxazol-3-amine
Cat. No.: B581180

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of tetrahydrobenzo[d]isoxazol-3-amine binding to its potential biological targets. Due to the limited direct experimental data on this specific molecule, this guide focuses on in silico approaches targeting two probable protein families based on structurally related compounds: GABA transporters (specifically GAT-1) and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document outlines detailed methodologies for computational modeling, summarizes relevant quantitative data from analogous compounds, and provides visual representations of pertinent signaling pathways and experimental workflows.

Introduction to Tetrahydrobenzo[d]isoxazol-3-amine and Potential Targets

Tetrahydrobenzo[d]isoxazol-3-amine belongs to the isoxazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities.^[1] Analogs of this scaffold have shown affinity for key neurological targets. Notably, compounds like exo-THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol) are recognized as inhibitors of GABA transporters, suggesting that tetrahydrobenzo[d]isoxazol-3-amine may also interact with these proteins.^[2]

Furthermore, other benzo[d]isoxazole derivatives have been identified as ligands for the TRPV1 receptor, a crucial player in pain and inflammation pathways.[3] Therefore, this guide will explore the in silico modeling of tetrahydrobenzo[d]isoxazol-3-amine binding to both GABA transporter 1 (GAT-1) and the TRPV1 receptor.

Data Presentation: Binding Affinities of Analogous Compounds

To provide a quantitative context for in silico modeling, the following tables summarize the binding affinities (IC₅₀ and K_i values) of known inhibitors and ligands for GAT-1 and TRPV1. This data is essential for validating docking protocols and for comparative analysis of newly designed derivatives.

Table 1: Binding Affinities of Selected GABA Transporter 1 (GAT-1) Inhibitors

Compound	Target	Assay Type	IC ₅₀ (μM)	K _i (μM)	Reference
Tiagabine	GAT-1	In vivo GABA uptake	0.067	-	[4]
SKF 89976A	GAT-1	CHO cells	0.28	-	[5][6]
SKF 89976A hydrochloride	hGAT-1	GABA uptake	0.13	7	
(RS)-4-[N-(1,1-diphenylbut-1-en-4-yl)amino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol	GAT subtypes	In vitro binding	-	0.14	[7]
Nipecotic acid	GAT-1	Catfish retina horizontal cells	7.69 (EC ₅₀)	-	[8]

Table 2: Binding Affinities of Selected TRPV1 Ligands

Compound	Target	Assay Type	EC ₅₀ (nM)	K _i (nM)	Reference
Capsaicin	TRPV1	-	~50 - 700	-	[9]
Resiniferatoxin (RTX)	TRPV1	-	40	-	[3]
Compound 12 (synthetic vanilloid)	human TRPV1	Competition binding	-	0.63	[10]
Compound 12 (synthetic vanilloid)	rat TRPV1	Competition binding	-	6.5	[10]

Experimental Protocols

This section details the methodologies for key experiments that are foundational to the data presented and are crucial for validating the in silico models.

Radioligand Binding Assay for GABA Transporter (GAT-1)

This protocol is adapted from methods used for GABA receptor and transporter binding assays. [\[11\]](#)[\[12\]](#)

Objective: To determine the binding affinity of a test compound (e.g., tetrahydrobenzo[d]isoxazol-3-amine) to the GAT-1 transporter by measuring its ability to displace a radiolabeled ligand.

Materials:

- [³H]Nipecotic acid or [³H]Tiagabine (radioligand)
- Test compound (tetrahydrobenzo[d]isoxazol-3-amine)
- Unlabeled GAT-1 inhibitor (e.g., Tiagabine) for non-specific binding determination

- HEK293 cells stably expressing human GAT-1
- Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Scintillation fluid
- Glass fiber filters (e.g., Whatman GF/C)
- Cell harvester and scintillation counter

Procedure:

- Membrane Preparation:
 - Culture HEK293-hGAT-1 cells to confluency.
 - Harvest cells and homogenize in ice-cold lysis buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
 - Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
 - Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation.
 - Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.5 mg/mL.
- Binding Assay:
 - In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: 50 µL radioligand, 50 µL binding buffer, 100 µL membrane preparation.
 - Non-specific Binding: 50 µL radioligand, 50 µL unlabeled inhibitor (high concentration), 100 µL membrane preparation.

- Displacement: 50 μ L radioligand, 50 μ L test compound (at various concentrations), 100 μ L membrane preparation.
- Incubate the plate at 4°C for 60 minutes.
- Termination and Detection:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
 - Wash the filters three times with ice-cold wash buffer.
 - Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its dissociation constant.

Competitive Radioligand Binding Assay for TRPV1 Receptor

This protocol is based on established methods for TRPV1 binding assays.[\[13\]](#)[\[14\]](#)

Objective: To measure the binding affinity of a test compound for the TRPV1 receptor by its ability to compete with a known radiolabeled antagonist.

Materials:

- [³H]Resiniferatoxin (RTX) or another suitable radiolabeled TRPV1 ligand
- Test compound (tetrahydrobenzo[d]isoxazol-3-amine)

- Unlabeled Capsaicin or RTX for non-specific binding determination
- CHO-K1 or HEK293 cells expressing human TRPV1
- Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Scintillation fluid, glass fiber filters, cell harvester, and scintillation counter

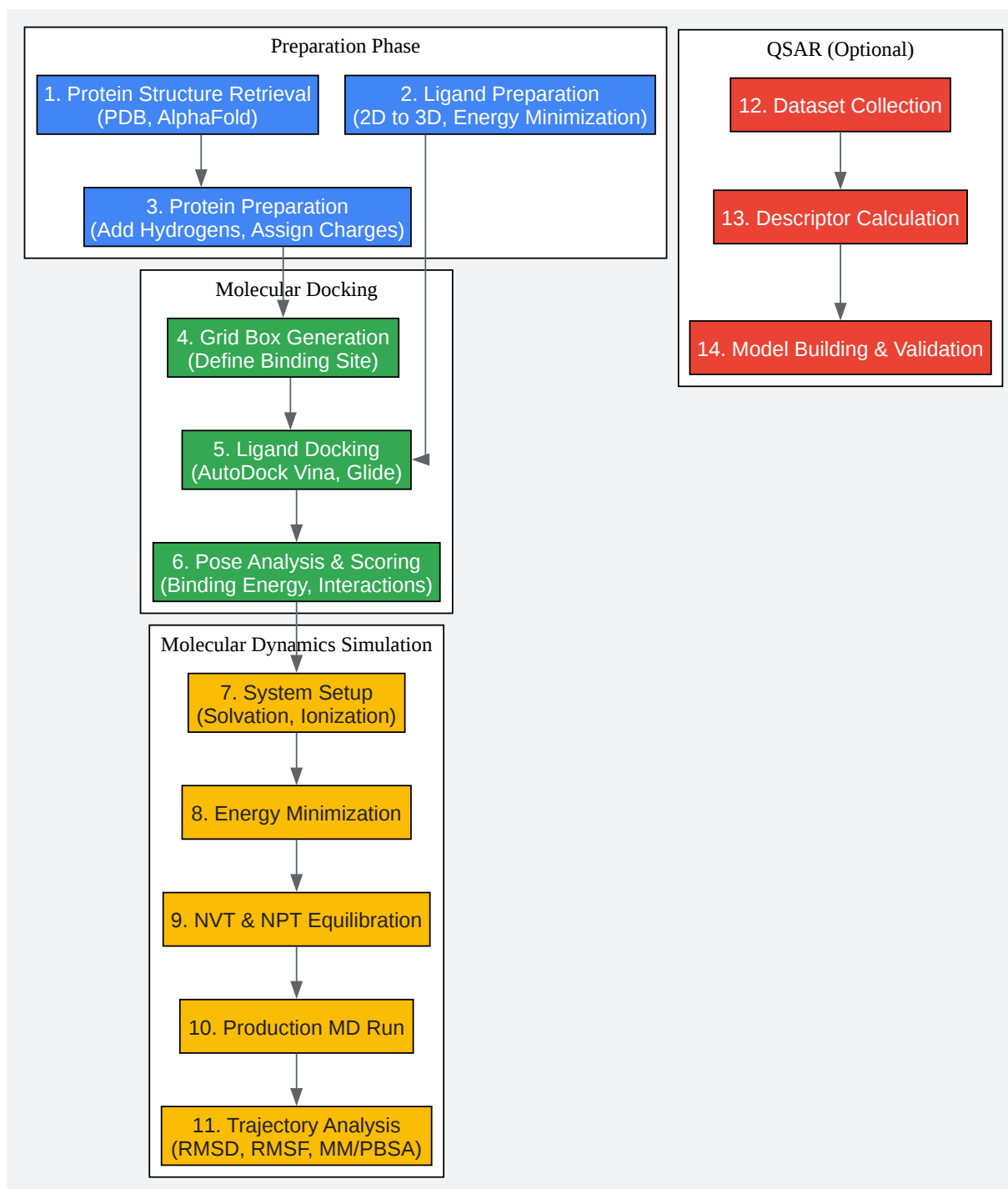
Procedure:

- Membrane Preparation:
 - Follow a similar procedure as described for GAT-1 membrane preparation.
- Binding Assay:
 - Set up the assay in a 96-well plate with the following in triplicate:
 - Total Binding: 50 μ L [3 H]RTX, 50 μ L binding buffer, 100 μ L membrane preparation.
 - Non-specific Binding: 50 μ L [3 H]RTX, 50 μ L unlabeled RTX (high concentration), 100 μ L membrane preparation.
 - Competition: 50 μ L [3 H]RTX, 50 μ L test compound (at varying concentrations), 100 μ L membrane preparation.
 - Incubate at 37°C for 60 minutes.
- Termination and Detection:
 - Terminate the reaction by rapid filtration through PEI-soaked glass fiber filters.
 - Wash the filters multiple times with ice-cold wash buffer.
 - Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis:

- Perform data analysis as described for the GAT-1 binding assay to determine IC_{50} and K_i values.

In Silico Modeling Workflow

The following section outlines a detailed workflow for the in silico modeling of tetrahydrobenzo[d]isoxazol-3-amine binding to GAT-1 and TRPV1.



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In Silico Modeling Workflow

Step-by-Step Molecular Docking Protocol[12][16][17]

Objective: To predict the binding pose and affinity of tetrahydrobenzo[d]isoxazol-3-amine within the binding sites of GAT-1 and TRPV1.

Software: AutoDock Vina, UCSF Chimera, PyMOL, Schrödinger Suite.

Procedure:

- Protein Preparation:
 - Download the crystal structure of the target protein (e.g., human GAT-1 or TRPV1) from the Protein Data Bank (PDB) or use a high-quality homology model.
 - Remove water molecules, co-factors, and any existing ligands from the PDB file.
 - Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
 - Save the prepared protein in .pdbqt format for AutoDock Vina.
- Ligand Preparation:
 - Draw the 2D structure of tetrahydrobenzo[d]isoxazol-3-amine and convert it to a 3D structure.
 - Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
 - Assign partial charges and define rotatable bonds.
 - Save the prepared ligand in .pdbqt format.
- Grid Box Definition:
 - Identify the binding site based on the location of co-crystallized ligands in homologous structures or through literature review.
 - Define a grid box that encompasses the entire binding pocket.

- Docking Simulation:
 - Run the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.
 - The software will generate multiple binding poses ranked by their predicted binding affinities (in kcal/mol).
- Results Analysis:
 - Visualize the top-ranked poses in PyMOL or UCSF Chimera.
 - Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues in the binding pocket.

Step-by-Step Molecular Dynamics Simulation Protocol[18][19][20][21]

Objective: To evaluate the stability of the docked ligand-protein complex and to calculate a more accurate binding free energy.

Software: GROMACS, AMBER, NAMD.

Procedure:

- System Preparation:
 - Take the best-ranked docked complex from the molecular docking step.
 - Place the complex in a periodic box of appropriate dimensions.
 - Solvate the system with a suitable water model (e.g., TIP3P).
 - Add ions (e.g., Na^+ and Cl^-) to neutralize the system and mimic physiological salt concentration.
- Energy Minimization:

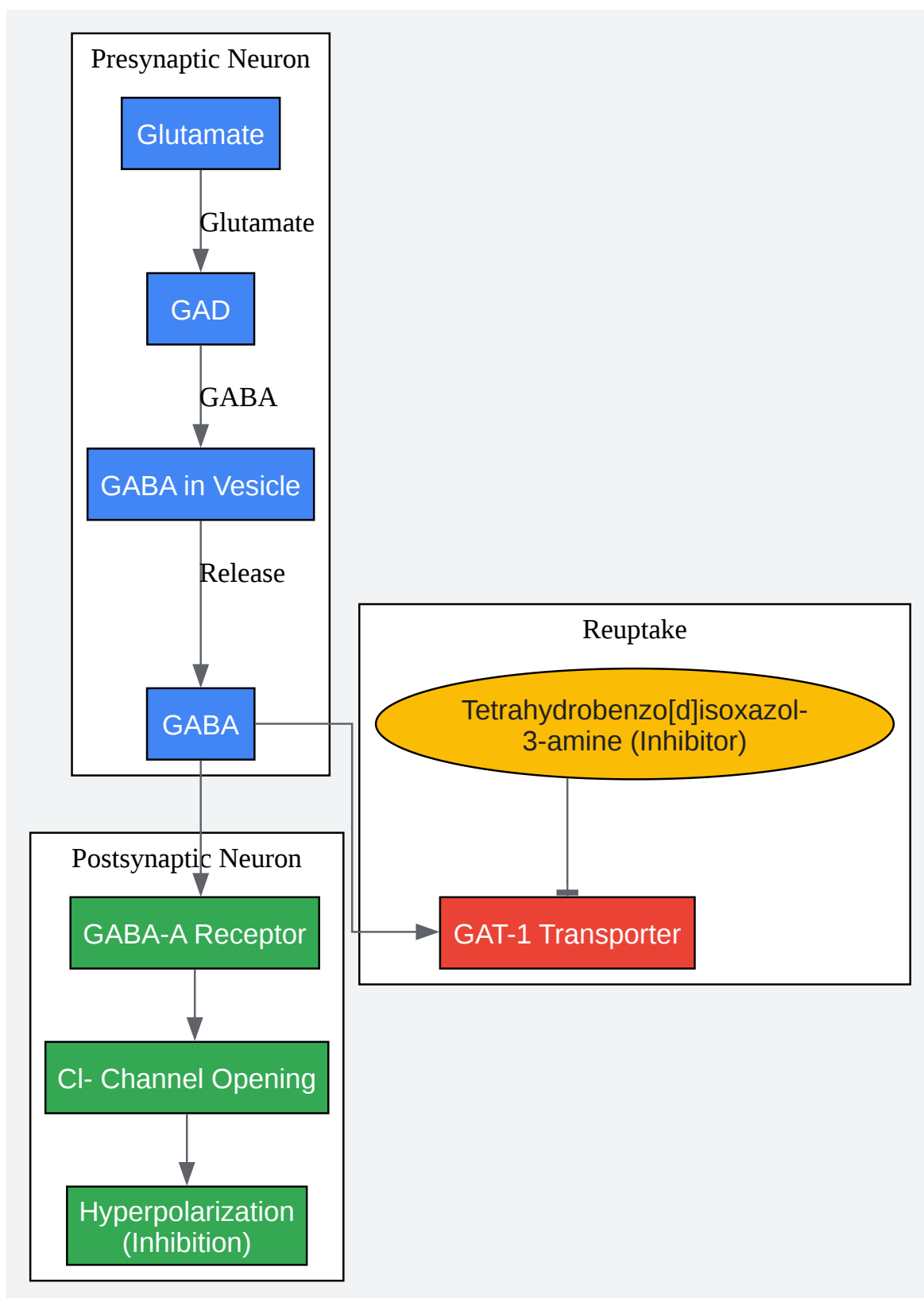
- Perform energy minimization of the entire system to remove any steric clashes.
- Equilibration:
 - Perform a short NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature.
 - Perform a subsequent NPT (constant number of particles, pressure, and temperature) simulation to adjust the system density.
- Production MD:
 - Run the production MD simulation for a sufficient duration (e.g., 100-200 ns) to allow the system to reach equilibrium and to sample conformational space.
- Trajectory Analysis:
 - Analyze the trajectory to assess the stability of the complex (e.g., by calculating RMSD and RMSF).
 - Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Signaling Pathways

Understanding the signaling pathways associated with the potential targets is crucial for interpreting the functional consequences of ligand binding.

GABAergic Synaptic Signaling

GABA is the primary inhibitory neurotransmitter in the central nervous system. GAT-1 plays a critical role in terminating GABAergic signaling by removing GABA from the synaptic cleft.[\[15\]](#) [\[16\]](#) Inhibition of GAT-1 leads to an increased concentration of GABA in the synapse, enhancing the activation of postsynaptic GABA receptors.[\[17\]](#)

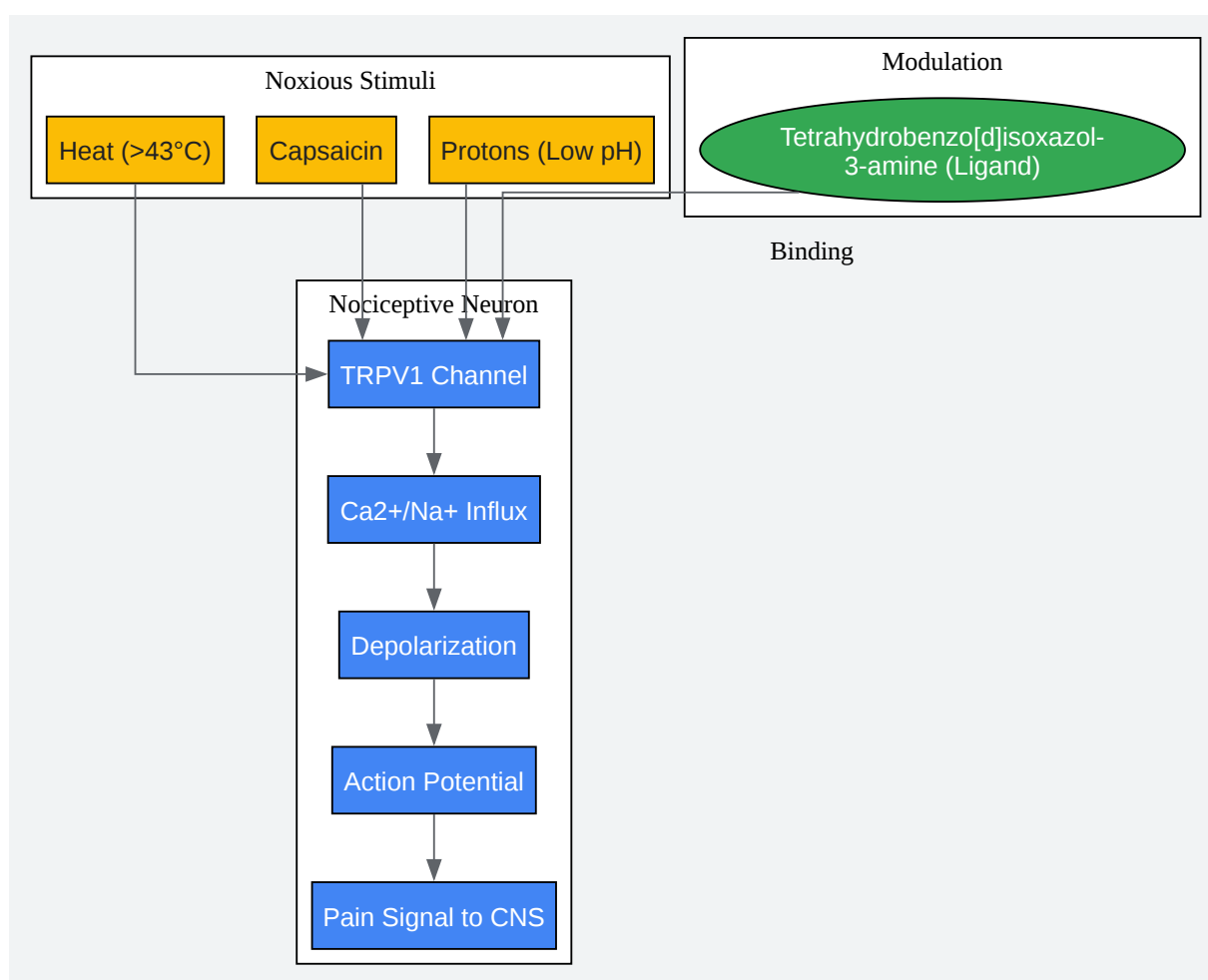


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GABAergic Synaptic Signaling Pathway

TRPV1 Nociceptive Signaling Pathway

TRPV1 is a non-selective cation channel involved in the detection of noxious stimuli, including heat and capsaicin.[1][18] Its activation leads to an influx of Ca^{2+} and Na^{+} , causing depolarization of nociceptive neurons and the sensation of pain.[19][20]



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TRPV1 Nociceptive Signaling Pathway

Conclusion

This technical guide provides a framework for the in silico investigation of tetrahydrobenzo[d]isoxazol-3-amine's binding to GAT-1 and TRPV1. By leveraging data from analogous compounds and employing detailed computational and experimental protocols, researchers can effectively predict and validate the binding characteristics of this molecule. The provided workflows and signaling pathway diagrams serve as a valuable resource for guiding future drug discovery and development efforts centered on the tetrahydrobenzo[d]isoxazol-3-amine scaffold. Further experimental validation is essential to confirm the in silico predictions and to fully elucidate the pharmacological profile of this compound.

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